![molecular formula C14H17ClF3N3O B256808 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.
作用机制
BTK is a key regulator of B cell receptor signaling, which is essential for B cell development and function. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B cell receptor signaling and other immune cell signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT. In animal models, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been shown to reduce the number of B cells in the spleen and lymph nodes, as well as the levels of autoantibodies in the serum. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and lupus.
实验室实验的优点和局限性
One of the advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its low solubility, which can make it difficult to formulate for in vivo studies. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide also has a relatively short half-life in humans, which may limit its clinical efficacy.
未来方向
There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. One direction is to investigate the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, for the treatment of B cell malignancies and other diseases. Another direction is to explore the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide in animal models of other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide and to improve its solubility for in vivo studies.
合成方法
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylpiperazine to form the intermediate, which is subsequently reacted with N-(2-hydroxyethyl)acetamide to yield N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. The overall yield of the synthesis is around 20%.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell lymphoma cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.
属性
产品名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide |
---|---|
分子式 |
C14H17ClF3N3O |
分子量 |
335.75 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H17ClF3N3O/c1-20-4-6-21(7-5-20)9-13(22)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,19,22) |
InChI 键 |
ZQDIZMWRVIIVKX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
规范 SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。